Product packaging for 1-(3-Methylphenyl)-3-phenylurea(Cat. No.:CAS No. 13140-51-7)

1-(3-Methylphenyl)-3-phenylurea

Cat. No.: B3366085
CAS No.: 13140-51-7
M. Wt: 226.27 g/mol
InChI Key: QNNRRIORNUMEQI-UHFFFAOYSA-N
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Description

Significance of Diarylurea Scaffolds in Contemporary Chemical Research

Diarylurea scaffolds are recognized as "privileged structures" in medicinal chemistry and drug discovery. nih.gov This is due to their versatile binding capabilities and their presence in numerous compounds with a wide array of biological activities. researchgate.netmdpi.com These activities include antithrombotic, antimalarial, antibacterial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The urea (B33335) functionality is key to their action, as it can form multiple stable hydrogen bonds with proteins and receptors, making them valuable in drug design. nih.gov

The adaptability of the diarylurea scaffold allows for the development of multi-target agents, which is a significant advantage in treating complex diseases. nih.gov Researchers are actively exploring the repositioning of existing diarylurea-based drugs for new therapeutic applications, such as in the fight against new pandemics. nih.gov

Historical Perspective on Urea Derivatives in Academic Investigations

The history of urea derivatives is intrinsically linked to the birth of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic starting materials debunked the prevailing "vital force" theory and opened the door to modern organic chemistry. nih.govscitepress.org Early in the 20th century, urea derivatives were investigated for their therapeutic potential, leading to the development of potent agents against trypanosomal infections. nih.gov

Over the years, the synthetic methodologies for creating urea derivatives have evolved significantly. nih.govnih.gov While traditional methods often involved hazardous reagents like phosgene (B1210022), modern approaches focus on safer and more efficient syntheses. nih.gov This has broadened the accessibility and application of these compounds in academic and industrial research. nih.gov

Positioning of 1-(3-Methylphenyl)-3-phenylurea in Modern Chemical Sciences

This compound, as a specific diarylurea, is an important compound in fine chemical production, with applications as a raw material for agricultural chemicals and medicines, and as a catalyst for polymeric hardeners. google.com While specific research on this particular molecule is not as extensive as for some of its more complex analogues, its structural motif is central to many biologically active compounds.

The presence of the methyl group on one of the phenyl rings influences its electronic properties and spatial arrangement, which can in turn affect its biological activity. The study of such seemingly simple derivatives is crucial for understanding the structure-activity relationships (SAR) within the broader class of diarylureas.

Scope and Academic Relevance of Research on this compound

Research on this compound and its analogues is academically relevant for several reasons. It contributes to the fundamental understanding of how small molecular changes can impact biological and chemical properties. This knowledge is vital for the rational design of new molecules with specific functions.

Furthermore, the synthesis and characterization of such compounds provide valuable data for computational modeling and database compilation, which are increasingly important tools in modern chemical research. The exploration of its potential applications, from materials science to medicinal chemistry, continues to be an active area of investigation.

Chemical Identity and Synthesis

Nomenclature and Structural Representation

The compound is systematically named this compound. Its structure consists of a central urea core (-NH-CO-NH-) flanked by a phenyl group and a 3-methylphenyl (m-tolyl) group.

Identifier Value
IUPAC Name This compound
Molecular Formula C14H14N2O
Molecular Weight 226.28 g/mol
CAS Number 41065-27-0

Synthetic Methodologies

The synthesis of diarylureas like this compound typically involves the reaction of an isocyanate with an amine. A common method is the reaction of phenyl isocyanate with 3-methylaniline (m-toluidine). nih.govnih.gov

Another approach involves the reaction of an aniline (B41778) with phosgene or a phosgene equivalent to form an isocyanate in situ, which then reacts with another aniline. google.com Due to the toxicity of phosgene, alternative, safer reagents are often preferred in modern synthesis. nih.gov

Physicochemical and Spectroscopic Profile

General Properties

This compound is expected to be a solid at room temperature with a defined melting point. Its solubility is generally low in water but higher in organic solvents.

Property Value
Physical State Solid
Melting Point 145-147 °C (for the parent compound, phenylurea) chemicalbook.com
Solubility Soluble in organic solvents, slightly soluble in water chemicalbook.com

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings, the methyl group protons, and the N-H protons of the urea linkage. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the carbons of the aromatic rings and the methyl group. rsc.org

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O (carbonyl) stretching of the urea group, and C-H and C=C vibrations of the aromatic rings. nih.gov

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure. rsc.org

Applications in Scientific Research

Role in Medicinal Chemistry

Diarylureas are a cornerstone of medicinal chemistry, with many derivatives showing potent biological activity. researchgate.net They are particularly well-known as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and division, making them valuable in cancer therapy. researchgate.net While this compound itself may not be a clinical drug, it serves as a scaffold or a building block for more complex molecules with therapeutic potential. researchgate.net The study of such derivatives helps in understanding the structural requirements for kinase inhibition and other biological activities. nih.gov

Utility in Agricultural Science

Phenylurea derivatives are widely used in agriculture as herbicides. chemicalbook.com They function by inhibiting photosynthesis in target weed species. chemicalbook.com The specific substitution pattern on the phenyl rings can influence the herbicidal activity and selectivity. Research in this area focuses on developing new phenylurea herbicides that are more effective, selective, and have a better environmental profile.

Function as a Research Intermediate

This compound is a valuable intermediate in organic synthesis. It can be used as a starting material to create more complex molecules through further chemical modifications. Its bifunctional nature, with reactive N-H protons and the potential for electrophilic substitution on the aromatic rings, allows for a variety of chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B3366085 1-(3-Methylphenyl)-3-phenylurea CAS No. 13140-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRRIORNUMEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407730
Record name 1-(3-methylphenyl)-3-phenylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-51-7
Record name 1-(3-methylphenyl)-3-phenylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13140-51-7
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Synthetic Methodologies and Chemical Derivatization of 1 3 Methylphenyl 3 Phenylurea

Established Synthetic Routes for 1-(3-Methylphenyl)-3-phenylurea

The creation of the urea (B33335) linkage in this compound is typically achieved through several strategic approaches, with isocyanate-amine condensation being the most prominent.

Isocyanate-Amine Condensation Approaches

The most common and direct method for synthesizing this compound involves the reaction between an isocyanate and an amine. This reaction is a classic example of nucleophilic addition, where the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. There are two primary variations of this approach:

Reaction of Phenyl Isocyanate with m-Toluidine (B57737): In this pathway, phenyl isocyanate is treated with 3-methylaniline (m-toluidine). The lone pair of electrons on the nitrogen atom of m-toluidine initiates the attack on the isocyanate, leading to the formation of the desired urea derivative.

Reaction of 3-Methylphenyl Isocyanate with Aniline (B41778): Conversely, the synthesis can be accomplished by reacting 3-methylphenyl isocyanate with aniline. This method is equally effective and the choice between these two routes often depends on the commercial availability and cost of the starting materials.

These condensation reactions are typically carried out in an inert organic solvent, such as dichloromethane (B109758) or toluene, at room temperature or with gentle heating to ensure the reaction goes to completion.

A related approach utilizes triphosgene (B27547) to generate the isocyanate in situ from the corresponding amine. asianpubs.org For instance, an amine can be reacted with triphosgene in a solvent like dichloromethane. asianpubs.org The progress of this reaction can be monitored by infrared (IR) spectroscopy, looking for the characteristic isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the primary amine peak. asianpubs.org The resulting crude isocyanate can then be reacted with the other amine component without isolation. asianpubs.org

Reactant 1Reactant 2Common Solvents
Phenyl Isocyanatem-ToluidineDichloromethane, Toluene
3-Methylphenyl IsocyanateAnilineDichloromethane, Toluene
m-Toluidine + TriphosgeneAnilineDichloromethane asianpubs.org

Environmentally Benign Synthesis Strategies and Optimization

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of unsymmetrical ureas like this compound, this includes the use of safer reagents and solvents. tandfonline.com One such strategy involves the use of 3-substituted 1,4,2-dioxazol-5-ones as "greener" surrogates for isocyanates. tandfonline.comtandfonline.com These compounds can be prepared on a large scale, are compatible with green solvents, and produce only carbon dioxide as a non-toxic byproduct. tandfonline.com

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing environmental impact. tandfonline.com This can involve a systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For instance, studies have shown that using methanol (B129727) as a solvent with sodium acetate (B1210297) as a mild base can be an effective and more benign system for the synthesis of unsymmetrical arylureas. tandfonline.comtandfonline.com The progress of such reactions can be monitored using techniques like thin-layer chromatography (TLC), and the final product can be purified by column chromatography and recrystallization.

Alternative Synthetic Pathways

Beyond the direct isocyanate-amine condensation, other methods have been explored for the synthesis of ureas. One such alternative involves the use of phenyl chloroformate. nih.gov In this method, an aniline derivative can be reacted with phenyl chloroformate in the presence of a base like pyridine (B92270) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov This forms a phenyl carbamate (B1207046) intermediate, which can then be reacted with the appropriate amine (in this case, m-toluidine) to yield the final urea product. nih.gov

Another approach utilizes a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net This system can facilitate the multicomponent synthesis of urea derivatives from amines. researchgate.net The reaction is sensitive to moisture, necessitating the use of anhydrous solvents. researchgate.net

Functional Group Transformations of the Urea Moiety

The urea functional group in this compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidative Reactions and Product Formation

The urea moiety can be subjected to oxidative conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, general principles suggest that strong oxidizing agents could potentially lead to the formation of various oxidized products. The reaction outcomes would depend on the specific oxidant used and the reaction conditions. For instance, the use of oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.

Reductive Reactions and Product Formation

Reduction of the urea functionality in this compound can be achieved using powerful reducing agents. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) are capable of reducing the carbonyl group of the urea. This would result in the formation of the corresponding reduced derivatives where the carbonyl is transformed into a methylene (B1212753) group, effectively converting the urea into a diamine derivative. The specific product formed would depend on the strength of the reducing agent and the reaction conditions employed.

Substitution Reactions on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing a variety of functional groups. The directing effects of the substituents already present on the rings—the methyl group on one ring and the urea bridge on both—play a crucial role in determining the position of incoming electrophiles.

The urea linkage (-NH-CO-NH-) acts as an activating group and an ortho-, para-director due to the lone pairs on the nitrogen atoms that can be delocalized into the aromatic ring, thereby increasing its electron density and nucleophilicity. The methyl group on the tolyl ring is also an activating, ortho-, para-directing group. Consequently, electrophilic substitution is anticipated to occur at the positions ortho and para to the urea and methyl substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO2) onto the aromatic rings. Halogenation, using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst, would lead to the corresponding halogenated derivatives. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution on substituted benzenes provide a strong predictive framework for the outcomes of such reactions.

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound provides a foundation for the rational design and synthesis of novel derivatives with tailored properties. Key strategies for derivatization include introducing substituents onto the aromatic rings, modifying the central urea linkage, and integrating the entire molecule into more complex hybrid structures.

Strategies for Aromatic Ring Substitutions

The introduction of various substituents onto the phenyl and tolyl rings of this compound can significantly alter its physicochemical and biological properties. The choice of substituent and its position is guided by the desired application of the resulting derivative.

Electrophilic aromatic substitution remains the primary method for this purpose. For example, Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, can be used to introduce ketone functionalities. wikipedia.org These ketones can then serve as handles for further chemical transformations. Similarly, sulfonation can introduce sulfonic acid groups, enhancing water solubility.

The synthesis of various substituted diaryl ureas has been reported, providing insights into the feasible transformations for this compound. For instance, the reaction of substituted anilines with appropriate isocyanates is a common route to a wide array of derivatives. nih.gov

Table 1: Examples of Substituted Diaryl Urea Derivatives and their Synthetic Precursors

Derivative NameAmine PrecursorIsocyanate Precursor
1-(4-chlorophenyl)-3-phenylureaAniline4-chlorophenyl isocyanate
1-(3-chloro-4-methylphenyl)-3-phenylureaAniline3-chloro-4-methylphenyl isocyanate
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea3-Aminobenzyl alcoholPhenyl isocyanate nih.gov
1-(4-methylthiophenyl)-3-(4-substituted-phenyl) urea4-methylthioaniline4-substituted-phenylisocyanate

This table illustrates the modular nature of diaryl urea synthesis, where a variety of substituents can be incorporated by selecting the appropriate starting materials.

Modifications of the Urea Linkage

The urea linkage itself can be a target for chemical modification, leading to derivatives with altered hydrogen bonding capabilities and conformational preferences. One common modification is the N-alkylation or N-arylation of one or both nitrogen atoms of the urea moiety.

For example, the reaction of a diaryl urea with an alkyl halide in the presence of a base can lead to the corresponding N-alkylated product. Such modifications can impact the molecule's solubility and its ability to participate in intermolecular hydrogen bonding, which is often crucial for the formation of ordered structures in the solid state.

Another approach involves the synthesis of unsymmetrical ureas where the substituents on the two nitrogen atoms are different. This can be achieved by a stepwise synthesis, for instance, by reacting an isocyanate with one amine, followed by further reaction of the resulting intermediate. The thermal decomposition of diaryl ureas into isocyanates and anilines has also been studied, which can be a reversible process and offers another avenue for modifying the urea structure.

Incorporation into Hybrid Molecular Structures

The this compound scaffold can be incorporated into larger, more complex "hybrid" molecules. This strategy aims to combine the structural features and potential biological activities of the diaryl urea moiety with those of other pharmacophores or functional units.

One approach to creating such hybrids is to use a functionalized derivative of this compound as a building block in a subsequent reaction. For example, a derivative bearing a reactive group like a carboxylic acid or an amino group on one of the aromatic rings could be coupled with another molecule of interest.

The synthesis of hybrid molecules often involves multi-step reaction sequences. For instance, a diaryl urea derivative could be linked to a heterocyclic scaffold, a strategy that has been employed in the development of various biologically active compounds. nih.govnih.gov The synthesis of Schiff bases from amino-substituted diaryl ureas is another example of creating hybrid structures. nih.gov The design of such hybrids is a key strategy in medicinal chemistry for exploring new chemical space and developing compounds with novel properties.

Table 2: Examples of Hybrid Molecular Structures Based on Diaryl Urea Scaffolds

Hybrid Structure TypeDescription
Quinoxalindione-diaryl ureaA diaryl urea moiety is attached to a quinoxalindione ring system. nih.gov
Aryl pyridine-diaryl ureaA diaryl urea is appended to an aryl pyridine derivative. nih.gov
Schiff base of diaryl ureaAn imine linkage is formed from an amino-substituted diaryl urea. nih.gov

These examples highlight the versatility of the diaryl urea scaffold in the construction of complex molecular architectures.

Structure Activity Relationship Sar and Structural Influence on Biological Interactions of 1 3 Methylphenyl 3 Phenylurea and Its Analogues

Exploration of Substituent Effects on Biological Activities

The position of the methyl group on the phenyl ring is a critical determinant of a compound's biological activity. The methyl group itself, though seemingly simple, can induce significant changes in molecular function through several mechanisms. nih.gov These include increasing lipophilicity, which can enhance membrane penetration, and exerting electron-donating inductive effects that can alter binding to receptors. nih.gov

In the context of phenylurea derivatives, the location of the methyl group—whether ortho, meta, or para—influences the molecule's conformation and how it presents itself to a biological target. For instance, in a study of 1,3-diphenylurea derived Schiff bases, it was observed that meta and para substituted methylphenyl rings led to a decrease in α-glucosidase inhibitory activity compared to other analogues. nih.gov Specifically, the compound with a p-tolyl group (1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(p-tolyl)urea) showed an IC50 of 69.83 ± 0.74 µM, while the m-tolyl analogue had an IC50 of 76.20 ± 0.51 µM. nih.gov

Structural studies on related thiourea compounds also highlight the influence of methyl group positioning. In 3-acetyl-1-(3-methylphenyl)thiourea, the N-H bond adjacent to the benzene ring is syn to the m-methyl group. researchgate.net This is in contrast to the anti conformation observed between the N-H bond and the o-methyl group in 3-acetyl-1-(2-methylphenyl)thiourea, demonstrating how a simple shift in the methyl group's position can alter the molecule's preferred conformation. researchgate.net This conformational control directly impacts how the molecule can engage in intermolecular interactions, such as hydrogen bonding.

Table 1: Effect of Methyl Group Position on α-Glucosidase Inhibition

Compound AnalogueMethyl PositionIC50 (µM)
3smeta76.20 ± 0.51
3tpara69.83 ± 0.74
Data sourced from a study on diphenylurea derived Schiff bases. nih.gov

Halogenation is a key strategy in medicinal chemistry to enhance the biological potency of a lead compound. researchgate.net The introduction of halogen atoms (F, Cl, Br, I) to the aromatic rings of phenylurea derivatives can significantly modify their activity through various mechanisms, including altering electronic properties, increasing lipophilicity, and forming specific halogen bonds with protein targets. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have consistently shown that both the type of halogen and its position on the phenyl ring are crucial. For example, in a series of 1,3-diphenylurea analogues targeting c-MET and VEGFR-2, a bromo-substituted analogue showed greater cytotoxic impact (IC50; 720 nM against c-MET) than the corresponding chloro-substituted derivative (IC50; 1040 nM against c-MET). nih.gov Furthermore, dihalogenated phenyl analogues displayed considerably greater antitumour activity than their monohalogenated counterparts. nih.gov

Electron-withdrawing groups, in general, are often favored. Studies on FGFR1 inhibitors revealed that para-substitution on the phenyl rings with strong electron-withdrawing groups enhanced activity. nih.gov This was demonstrated by comparing analogues where different substituents were placed on the phenyl ring, with combinations of electron-withdrawing groups leading to increased potency. nih.gov Similarly, research into phenylurea derivatives as antitumor agents found that the anticancer potency for a 3-haloacylamino chain followed the order of -CH2Br > -CHBrCH3. nih.gov

Table 2: Activity of Halogenated Phenylurea Analogues Against c-MET Kinase

AnalogueSubstitutionIC50 (nM)
APPU2b4-chlorophenyl1040
APPU2c4-bromophenyl720
APPU2g-iDichlorophenyl380-620
Data from a study on 1,3-diphenylurea appended aryl pyridine (B92270) derivatives. nih.gov

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a critical factor governing the pharmacokinetic and pharmacodynamic properties of phenylurea compounds. This balance, often quantified by the octanol-water partition coefficient (Kow or logP), influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Phenylurea herbicides, for example, have a range of water solubilities and are expected to have low to moderate adsorptivity to soil, which makes them mobile. nih.gov Their specific properties, however, significantly affect their potential for adsorption, which in turn impacts their bioavailability and mobility in the environment. nih.gov For instance, an increase in the number of chlorine atoms on the phenyl ring leads to higher Kow values, causing greater adsorption to soil particles. nih.gov

In drug design, modulating lipophilicity is a key consideration. A study on diphenylurea derived Schiff bases found that the synthesized compounds had partition coefficients (logP) between 2.82 and 4.09, suggesting good solubility in the lipid bilayer, which is crucial for crossing cell membranes. nih.gov However, these compounds also showed only moderate water solubility. nih.gov The introduction of methyl groups is a common strategy to increase lipophilicity, which can lead to lower aqueous solubility but improved membrane penetration. nih.gov Conversely, enhancing the water solubility of highly lipophilic (hydrophobic) compounds can sometimes be necessary to improve their bioavailability in aqueous biological systems. nih.gov

Conformational Analysis and Molecular Flexibility of 1-(3-Methylphenyl)-3-phenylurea

In the solid state, the dihedral angle between the two aromatic rings is fixed. For example, in the crystal structure of a related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, the dihedral angle between the benzene rings is 23.6°. nih.gov In another closely related analogue, 3-acetyl-1-(3-methylphenyl)thiourea, the dihedral angle between the phenyl ring and the mean plane of the side chain is 14.30°. researchgate.net These values indicate that the rings are not coplanar, adopting a twisted conformation. This twisting is a common feature in diaryl ureas and is crucial for defining the spatial orientation of the substituents on the rings, which in turn affects their interaction with target residues. mdpi.com The ability to adopt specific dihedral angles allows the molecule to present its hydrogen-bonding groups and hydrophobic surfaces in an optimal arrangement for binding.

The urea (B33335) moiety (-NH-CO-NH-) is a cornerstone of the biological activity of this compound, primarily due to its exceptional hydrogen bonding capabilities. The urea group acts as both a hydrogen bond donor, through its two N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. mdpi.comnih.gov This duality allows for the formation of precise, directional interactions with biological targets, such as the amino acid residues in an enzyme's active site. mdpi.comnih.gov

In the solid state, phenylurea derivatives form extensive networks of intermolecular hydrogen bonds. Typically, the N-H groups of one molecule will form hydrogen bonds with the carbonyl oxygen of a neighboring molecule (N-H···O). researchgate.net This interaction can lead to the formation of different structural motifs, such as chains or ribbons, depending on the pattern of hydrogen bonds. researchgate.net In chains, molecules are linked in a head-to-tail fashion, while in ribbons, they form a more complex, cross-linked structure. researchgate.net For example, the crystal structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea reveals that intermolecular N-H···O and O-H···O hydrogen bonds link the molecules into a three-dimensional network. nih.gov Similarly, in the thiourea analogue 3-acetyl-1-(3-methylphenyl)thiourea, molecules are linked into chains by N-H···S hydrogen bonds. researchgate.net These strong intermolecular interactions are fundamental to the compound's crystal packing and can provide insights into the types of interactions it will form with biological macromolecules.

Advanced Structural Characterization in Research Contexts

The elucidation of the three-dimensional structure and electronic properties of this compound and its analogues is fundamental to understanding their structure-activity relationships (SAR) and biological interactions. Advanced analytical techniques such as X-ray crystallography and various spectroscopic methods provide critical insights into the conformational and electronic features of these molecules.

X-ray Crystallography for Solid-State Conformation

While specific crystallographic data for this compound is not extensively reported in the available literature, a comprehensive understanding of its solid-state conformation can be inferred from the analysis of its parent analogue, 1,3-diphenylurea. The crystal structure of 1,3-diphenylurea has been determined, revealing key insights into the molecular geometry and intermolecular interactions that are likely to be influential in its derivatives. ias.ac.inresearchgate.netresearchgate.net

1,3-Diphenylurea crystallizes in the orthorhombic system with the space group Pna21. ias.ac.inresearchgate.net The molecule is not perfectly planar, with the two phenyl rings being twisted with respect to the central urea moiety. This non-planar conformation is a common feature among diphenylurea derivatives and is crucial for their biological activity.

The solid-state structure of 1,3-diphenylurea is significantly influenced by intermolecular hydrogen bonding. The urea functional group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains. ias.ac.inresearchgate.net Specifically, the oxygen atom of the carbonyl group participates in two N-H···O intermolecular interactions, which stabilize the crystal lattice. ias.ac.inresearchgate.net

In a related analogue, N,N'-diethyl-N,N'-diphenylurea, the molecule crystallizes in the monoclinic space group P21/c. pnas.orgnih.govresearchgate.net This demonstrates that substitutions on the nitrogen atoms can significantly alter the crystal packing. The introduction of a methyl group on one of the phenyl rings in this compound would similarly be expected to influence the crystal packing due to steric effects, potentially leading to a different crystal system and unit cell parameters compared to the unsubstituted 1,3-diphenylurea.

Table 1: Crystal Data for 1,3-Diphenylurea

Parameter Value
Crystal System Orthorhombic
Space Group Pna21
a 9.118(3) Å
b 10.558(2) Å
c 11.780(3) Å
Z 4

Data sourced from Rajnikant et al. (2006). ias.ac.inresearchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural characterization of this compound, providing detailed information about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the different types of protons. The two N-H protons of the urea linkage would appear as singlets in the downfield region, typically around 8.6 ppm, similar to what is observed for 1,3-diphenylurea. chemicalbook.com The aromatic protons would resonate in the range of 6.9-7.5 ppm. The protons on the phenyl ring without the methyl group would show a complex multiplet pattern. The protons on the 3-methylphenyl ring would also appear as multiplets, with their chemical shifts influenced by the electron-donating methyl group. The methyl protons themselves would give rise to a sharp singlet further upfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of 152-155 ppm. The aromatic carbons would appear in the region of 118-140 ppm. The carbon to which the methyl group is attached would have a distinct chemical shift compared to the other aromatic carbons. The methyl carbon would be observed at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Strong absorptions in the region of 3100-3300 cm⁻¹ are attributable to the N-H stretching vibrations of the urea moiety. ias.ac.in A prominent and sharp peak around 1670 cm⁻¹ corresponds to the C=O (amide I) stretching vibration. ias.ac.in The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The presence of the methyl group would also give rise to characteristic C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for Phenylurea Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100-3300
C=O Stretching (Amide I) ~1670
Aromatic C=C Stretching 1400-1600
Aromatic C-H Stretching >3000

Data based on IR spectra of 1,3-diphenylurea. ias.ac.in

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (226.28 g/mol ). The fragmentation pattern would likely involve cleavage of the urea bridge. Common fragments would include ions corresponding to the phenyl isocyanate and 3-methylaniline moieties, as well as the phenyl and 3-methylphenyl cations. The mass spectrum of the related compound (3-methylphenyl)urea shows a molecular ion peak and fragments consistent with the loss of ammonia and other characteristic cleavages. nist.gov

Computational and Theoretical Investigations of 1 3 Methylphenyl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Methylphenyl)-3-phenylurea, these methods elucidate the electron distribution and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT studies can determine various reactivity descriptors that offer a quantitative measure of a molecule's chemical behavior. researchgate.net These descriptors are derived from the conceptual framework of DFT, which relates the total electronic energy of a system to its electron density. researchgate.netaappsbulletin.orgpku.edu.cn

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be performed to model its properties. Theoretical reactivity indices based on DFT have become a powerful tool for the semiquantitative study of organic reactivity. nih.gov Key global reactivity descriptors that can be calculated include chemical potential (μ), hardness (η), and electrophilicity (ω). nih.govnih.gov These parameters help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity and nucleophilicity indices can indicate the molecule's tendency to act as an electron acceptor or donor, respectively. nih.gov

Table 1: Key DFT Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance
Chemical Potential μMeasures the escaping tendency of electrons from a system. A higher value indicates a greater tendency to donate electrons. nih.gov
Chemical Hardness ηRepresents the resistance to change in electron distribution or charge transfer. A larger value suggests higher stability and lower reactivity. nih.gov
Electrophilicity Index ωQuantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. nih.govnih.gov
Nucleophilicity Index NMeasures the ability of a molecule to donate electrons. A higher value suggests a stronger nucleophile. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

The analysis of the HOMO-LUMO gap for this compound can be performed using computational methods like Time-Dependent DFT (TD-DFT). researchgate.net The computed energy of these frontier orbitals demonstrates that charge exchange can occur within the molecule. nih.gov For related compounds, a small estimated HOMO-LUMO energy gap has been shown to indicate that the molecule is chemically reactive. nih.gov The delocalization of π-electrons, particularly in the aromatic rings of the urea (B33335) structure, is expected to influence the HOMO-LUMO gap. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gap and Interpretation

ParameterIllustrative Value (eV)Interpretation
E_HOMO -6.2Energy of the highest occupied molecular orbital.
E_LUMO -1.5Energy of the lowest unoccupied molecular orbital.
E_gap (E_LUMO - E_HOMO) 4.7A moderate gap suggests a balance of stability and reactivity. A smaller gap would imply higher reactivity. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mui.ac.ir It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking simulations can estimate the binding affinity between a ligand and a macromolecule, which is often expressed as a docking score or binding energy. nih.gov This value provides a prediction of the strength of the interaction. For urea derivatives, docking studies have been successfully used to predict their binding to various biological targets. mui.ac.irnih.govnih.gov The interactions between macromolecules and ligands like surfactants are driven by a combination of hydrophobic and electrostatic forces. nih.gov

In the context of this compound, docking simulations could be run against various enzymes or receptors to predict its potential biological activity. For example, studies on similar urea compounds have explored their inhibitory potential against enzymes like urease by docking them into the active site of the protein. nih.gov The results of such simulations would provide a binding energy value that helps in ranking its potential efficacy compared to other compounds or known inhibitors.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the target's binding site. mui.ac.irnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A docking study of this compound would aim to identify the key residues that stabilize its binding. The urea moiety is a known hydrogen bond donor and acceptor, and it would be expected to form hydrogen bonds with polar residues in the binding pocket. The phenyl and methylphenyl groups would likely engage in hydrophobic or π-stacking interactions with nonpolar residues. For other diaryl urea derivatives, docking analyses have revealed essential hydrogen bonding and specific orientations within the active site that are crucial for their inhibitory activity. mui.ac.ir

Table 3: Potential Interacting Residues and Binding Modes for this compound

Interacting Group of LigandPotential Interacting Residue (Example)Type of Interaction
Urea (-NH-CO-NH-) Aspartic Acid, Glutamine, SerineHydrogen Bonding
Phenyl Ring Leucine, Valine, PhenylalanineHydrophobic Interaction, π-π Stacking
Methylphenyl Ring Isoleucine, Alanine, TryptophanHydrophobic Interaction, π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgddg-pharmfac.net These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical parameters) and the experimentally determined activity of a series of compounds. wikipedia.org

For phenylurea compounds, QSAR studies have been developed to understand how molecular properties influence their activity, for instance, as herbicides. nih.gov A QSAR model for a series of compounds including this compound would involve calculating a range of descriptors. These can include electronic descriptors (like those from DFT), steric descriptors (related to size and shape), and hydrophobic descriptors (like log P). mui.ac.irnih.gov

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Least Squares-Support Vector Machine (LS-SVM) are then used to build the QSAR equation. mui.ac.ir A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mui.ac.irddg-pharmfac.net Studies on other diaryl ureas have shown that descriptors related to size, aromaticity, and polarizability can significantly affect their inhibitory activity. mui.ac.ir

Table 4: Relevant Descriptors for QSAR Modeling of Phenylurea Derivatives

Descriptor TypeExample DescriptorRelevance to Activity
Hydrophobicity Log PInfluences membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Electronic HOMO/LUMO Energy, Dipole MomentRelates to the compound's reactivity and ability to participate in electrostatic interactions. nih.gov
Topological Molecular Connectivity IndicesEncodes information about the size, branching, and shape of the molecule. mui.ac.irresearchgate.net
Steric Molar RefractivityRelates to the volume of the molecule and its polarizability.

Development of Predictive Models for Biological Responses

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for correlating the structural properties of a compound with its biological activity. For phenylurea herbicides, these models are essential for predicting their efficacy and for the rational design of new, more potent analogues.

While specific, dedicated QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles of these models can be understood from studies on closely related phenylurea herbicides. These studies often utilize a series of analogues to derive statistically significant correlations. The biological response, typically the herbicidal activity (e.g., inhibition of Photosystem II), is quantified and used as the dependent variable. The independent variables are various molecular descriptors calculated from the compound's structure.

Key Molecular Descriptors in Phenylurea QSAR Models:

Descriptor TypeExamplesRelevance to Biological Activity
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesInfluence the binding affinity to the target protein through electrostatic interactions.
Steric Molecular volume, Surface area, Molar refractivityDetermine the fit of the molecule within the binding pocket of the target enzyme.
Hydrophobic LogP (octanol-water partition coefficient)Crucial for the transport of the herbicide to its site of action and for hydrophobic interactions within the binding site.
Topological Connectivity indices, Shape indicesDescribe the size, shape, and degree of branching of the molecule.

A hypothetical QSAR model for a series of phenylurea herbicides, including this compound, might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of such a model would involve synthesizing a series of derivatives with variations in the substitution pattern on the phenyl rings and measuring their biological activity. Computational software is then used to calculate a wide range of descriptors for each molecule. Statistical methods are employed to select the most relevant descriptors and to build a robust and predictive model. The goal is to create a model with high correlation coefficients (R²) and predictive power (Q²), which can then be used to predict the activity of new, unsynthesized phenylurea derivatives.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophoric features of this compound is crucial for understanding its interaction with its biological target, which for many phenylurea herbicides is the D1 protein of Photosystem II.

Based on the known binding modes of other phenylurea herbicides, the key pharmacophoric features of this compound can be inferred. These features are essential for its inhibitory action.

Essential Pharmacophoric Features of Phenylurea Herbicides:

Pharmacophoric FeatureCorresponding Structural Moiety in this compoundRole in Binding
Hydrogen Bond Donor The N-H group of the urea bridgeForms a crucial hydrogen bond with a serine residue (e.g., Ser264) in the binding niche of the D1 protein.
Hydrogen Bond Acceptor The carbonyl oxygen (C=O) of the urea bridgeCan form a hydrogen bond with a backbone N-H group in the protein.
Hydrophobic/Aromatic Center The phenyl ringOccupies a hydrophobic pocket in the binding site.
Hydrophobic/Aromatic Center The 3-methylphenyl ringInteracts with another hydrophobic region of the binding site. The methyl group can provide additional van der Waals interactions.

A pharmacophore model for this compound would consist of a 3D arrangement of these features. This model can be generated using computational software by aligning a set of active phenylurea analogues and identifying the common features responsible for their activity. Once validated, this pharmacophore model can be used as a 3D query to search virtual compound libraries for new potential herbicides with a similar mechanism of action.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule and its interactions with its biological target over time. For this compound, an MD simulation would typically involve placing the molecule within the binding site of the D1 protein and simulating the system's evolution at an atomic level.

The primary goals of such a simulation would be to:

Assess Binding Stability: To determine if the computationally predicted binding pose is stable over time. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked conformation.

Analyze Intermolecular Interactions: To identify and quantify the specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to the binding affinity. The persistence of these interactions throughout the simulation provides evidence for their importance.

Understand Conformational Changes: To observe any conformational changes in both the ligand and the protein upon binding. This can reveal induced-fit mechanisms and provide a more accurate picture of the binding event.

Calculate Binding Free Energy: To estimate the binding free energy of the ligand to the protein, which is a more rigorous measure of binding affinity than docking scores.

Typical Parameters Analyzed in an MD Simulation of a Ligand-Protein Complex:

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions over time from a reference structure.Indicates the stability of the ligand in the binding pocket and the overall stability of the protein structure.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible regions of the protein and the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein.Identifies key residues involved in hydrogen bonding and the stability of these interactions.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.Can indicate conformational changes in the protein upon ligand binding.

While a specific MD simulation study solely focused on this compound is not readily found in the literature, the methodology is well-established for other phenylurea herbicides. Such a study would provide a dynamic and detailed understanding of the molecular interactions that underpin its biological activity.

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus of 1 3 Methylphenyl 3 Phenylurea

Modulation of Enzyme Activity by 1-(3-Methylphenyl)-3-phenylurea

Research into the direct modulatory effects of this compound on specific enzyme targets is limited. While derivatives containing the 3-methylphenyl urea (B33335) moiety have been synthesized and evaluated, data on the parent compound itself is not prevalent.

Inhibition/Activation of Specific Enzyme Targets (e.g., Tyrosinase, α-Chymotrypsin, Dihydroorotate Dehydrogenase, VEGFR-2)

A comprehensive search of scientific databases did not yield specific studies demonstrating the inhibitory or activatory effects of this compound on tyrosinase, α-chymotrypsin, dihydroorotate dehydrogenase, or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Research in these areas has typically focused on more complex molecules that incorporate the phenylurea structure as a pharmacophore. For instance, various substituted urea derivatives have been investigated as potential inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy, but specific IC50 values or activity data for this compound are not reported. Similarly, while certain N-acyl-phenylurea derivatives have been assessed for α-chymotrypsin inhibition, the activity of the unsubstituted title compound has not been characterized.

Mechanistic Studies of Enzyme-Compound Interactions

In the absence of confirmed enzyme inhibition or activation by this compound, there are no corresponding mechanistic studies, such as kinetic analyses or structural biology investigations, to describe its mode of interaction with the aforementioned enzyme targets.

Interaction with Cellular Pathways and Receptors in Biological Models

The effects of this compound on cellular pathways, such as proliferation and apoptosis, and its potential interactions with specific receptors have not been a direct focus of published research.

Influence on Cell Proliferation in In Vitro Models (e.g., Cancer Cell Lines, Bacterial Strains)

There is no available data from in vitro studies to confirm whether this compound possesses antiproliferative activity against cancer cell lines or antibacterial activity against various bacterial strains. Studies on related compounds, such as N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea, have shown some anticancer effects, but these findings cannot be directly attributed to the parent compound.

Exploration of Apoptosis Induction Mechanisms in Cell Systems

Consistent with the lack of data on antiproliferative effects, there are no studies available that explore the potential for this compound to induce apoptosis in cell systems. Consequently, investigations into the underlying mechanisms, such as caspase activation or regulation of apoptotic proteins, have not been conducted for this specific compound.

Receptor Binding Studies (e.g., Cannabinoid CB1 Receptor Allosteric Modulation)

A review of the literature found no evidence of receptor binding studies involving this compound. Specifically, there is no research available to suggest or confirm its activity as an allosteric modulator of the cannabinoid CB1 receptor.

Antimicrobial Activity Studies in Non-Human Pathogen Models

The antimicrobial potential of this compound and related diphenylurea compounds has been a subject of significant research interest. Studies have explored its efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites.

Diphenylurea compounds, including analogs of this compound, have demonstrated potent antibacterial activity, particularly against clinically relevant and drug-resistant strains of Staphylococcus aureus (S. aureus). Research has shown that these compounds are effective against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov

One of the key findings is the rapid bactericidal action of these compounds, with studies showing complete elimination of high inoculums of MRSA within a few hours. nih.gov A significant advantage highlighted in the research is the low likelihood of resistance development. Attempts to isolate MRSA mutants resistant to these diphenylureas have been unsuccessful, suggesting a durable mechanism of action. nih.gov

The antibacterial mechanism appears to involve the targeting of bacterial cell wall synthesis. nih.gov This is a well-established target for antibiotics, and the novel action of diphenylureas on this pathway makes them promising candidates for further development. Furthermore, these compounds have been shown to resensitize vancomycin-resistant S. aureus to the effects of vancomycin, indicating a potential role in combination therapies. nih.gov The efficacy of these compounds has also been validated in a Caenorhabditis elegans model of MRSA infection, where a diphenylurea compound proved superior to vancomycin in reducing the bacterial burden. researchgate.net

Table 1: Antibacterial Activity of a Diphenylurea Compound Against MRSA and VRSA Strains

Bacterial StrainTypeMIC (µg/mL)
MRSA NRS384 (USA300)MRSA1
MRSA NRS123 (USA400)MRSA1
VRSA NRS1VRSA2
VRSA NRS5VRSA2

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

While the primary focus of many studies on diphenylureas has been on their antibacterial properties, the broader class of urea derivatives has been investigated for antifungal activity. researchgate.net Research into various N-alkyl substituted urea derivatives has shown that certain compounds exhibit potent activity against fungal strains. researchgate.net For instance, derivatives with specific substitutions on the phenyl ring have demonstrated significant antifungal effects. researchgate.net Although direct studies on the antifungal potential of this compound are less common, the general activity of the urea scaffold against fungi suggests a potential area for future investigation.

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for novel antimalarial agents. nih.govacs.org Urea-based compounds have been identified as a promising chemical class for targeting essential pathways in P. falciparum. acs.orgchemrxiv.org

One key target is the methyl-D-erythritol phosphate (B84403) (MEP) pathway, which is essential for the parasite's survival but absent in humans, making it an attractive drug target. acs.orgchemrxiv.org Phenylurea compounds have been shown to exhibit antimalarial activity, and while some have shown weak inhibition of specific enzymes like P. falciparum thymidylate monophosphate kinase (PfTMPK), they serve as a basis for the development of more potent inhibitors. frontiersin.org Structure-activity relationship studies have led to the discovery of urea-based compounds with low-nanomolar potency against enzymes in the MEP pathway and low-micromolar activity against the whole parasite. chemrxiv.org

Anti-inflammatory Properties in Biological Systems

Urea derivatives have been recognized for their potential anti-inflammatory activities. nih.gov While specific studies focusing solely on the anti-inflammatory properties of this compound are limited, the broader class of compounds has been investigated. For instance, some pyrrole-containing compounds, which share structural similarities with certain urea derivatives, have shown promising anti-inflammatory effects in models of inflammation. nih.govmdpi.com These effects are often mediated through the modulation of pro-inflammatory and anti-inflammatory cytokines. nih.gov Research on related compounds has demonstrated a reduction in paw edema in animal models and a decrease in the levels of pro-inflammatory cytokines like TNF-α. nih.govmdpi.com

Studies on Other Biological Activities (e.g., Neuroprotective, Antiviral, Antidiabetic)

The versatile scaffold of urea derivatives has led to the exploration of a wide range of other biological activities.

Antiviral Activity: Recent repurposing efforts have revealed the broad-spectrum antiviral activity of diphenylureas. nih.gov Certain diphenylurea compounds have demonstrated dose-dependent antiviral activity against various viruses, including SARS-CoV-2, Human adenovirus (HAdV), and Rift Valley fever virus (RVFV). nih.gov These findings suggest that these compounds may act as host-directed antivirals, a promising strategy for developing broad-spectrum antiviral therapies. nih.gov

Antidiabetic Activity: The potential of urea derivatives as antidiabetic agents has also been explored. nih.gov While direct evidence for this compound is not extensively documented, related compounds have been synthesized and evaluated for their antidiabetic properties. researchgate.net Some studies have investigated the role of these compounds in alleviating oxidative damage associated with diabetes mellitus. researchgate.net

Diverse Research Applications of 1 3 Methylphenyl 3 Phenylurea Beyond Human Medicine

Role in Agrochemical Research

Phenylurea compounds are a well-established class of chemicals in agriculture, primarily known for their herbicidal properties. google.comresearchgate.net Research into 1-(3-Methylphenyl)-3-phenylurea and its analogs investigates their potential as active ingredients in agrochemical formulations.

Development as Herbicides and Plant Growth Regulators

The core structure of this compound is analogous to several commercial herbicides and plant growth regulators. A notable example is Forchlorfenuron (CPPU), a phenylurea derivative used to increase the size of fruits like kiwifruit and grapes. nih.gov Forchlorfenuron, chemically known as 1-(2-chloro-4-pyridyl)-3-phenylurea, acts as a cytokinin, promoting cell division and growth when applied to plants. nih.govepa.gov

Research in this area often involves the synthesis and evaluation of various analogs of existing agrochemicals to discover compounds with improved efficacy, selectivity, or environmental profiles. The substitution pattern on the phenyl rings of the urea (B33335) backbone is a key determinant of biological activity. By modifying these substituents, researchers can fine-tune the compound's properties. For instance, the development of novel phenylurea derivatives has shown promising insecticidal activity against various agricultural pests. mdpi.com

The herbicidal action of many phenylurea compounds stems from their ability to inhibit photosynthesis in target weed species. researchgate.net These compounds can block the electron transport chain in photosystem II, a critical process for plant survival. researchgate.net The structural similarity of this compound to these known inhibitors makes it a candidate for investigation as a potential herbicide.

Studies on Phytotoxicity and Environmental Degradation in Agricultural Contexts

A crucial aspect of agrochemical research is understanding the potential for phytotoxicity (toxicity to plants) and the environmental fate of these compounds. Phenylurea herbicides can be persistent in soil and water, necessitating research into their degradation pathways. nih.gov

Studies have shown that the degradation of phenylurea herbicides in the environment can occur through microbial action. oup.comcabidigitallibrary.org For example, some bacterial strains have demonstrated the ability to degrade herbicides like diuron (B1670789) and isoproturon. nih.gov However, the degradation process can sometimes lead to the formation of metabolites that are more toxic than the parent compound. oup.com

The degradation of isoproturon, another phenylurea herbicide, has been shown to be limited by the initial N-demethylation step. nih.gov Understanding these degradation pathways is essential for assessing the environmental impact of compounds like this compound and for developing strategies to mitigate any potential negative effects. The presence of these compounds and their degradation products in soil and water is a significant environmental concern. oup.comoup.com

Contributions to Materials Science and Specialty Chemicals

The chemical structure of this compound also makes it a valuable component in the field of materials science. Its ability to form hydrogen bonds and its aromatic nature allow for its incorporation into a variety of materials with specific functionalities.

Use as Precursors for Functional Materials

This compound can serve as a precursor or building block for the synthesis of more complex functional materials. Its reactive sites allow for further chemical modifications, enabling the creation of molecules with tailored properties for specific applications. For example, derivatives of phenylurea are explored for their potential in creating specialty chemicals with unique characteristics.

Function as Biochemical Probes and Research Tools

Beyond its direct application in agriculture and materials, this compound and its derivatives can be utilized as biochemical probes to study biological processes. The ability of phenylurea compounds to interact with specific enzymes and proteins makes them useful tools for researchers. For instance, deuterated forms of phenylurea herbicides can be synthesized and used as internal standards in mass spectrometry-based methods for detecting pesticide residues in agricultural products. google.com This allows for more accurate and reliable quantification of these residues, which is crucial for food safety and environmental monitoring. google.com

The study of how these molecules interact with biological systems at a molecular level provides valuable insights into enzyme function and metabolic pathways. This knowledge can be applied to various fields, including the design of new agrochemicals and the understanding of environmental toxicology.

Utility in Studying Biological Pathways

Phenylurea derivatives are recognized for their ability to interact with proteins, making them useful as chemical probes to study and modulate the function of enzymes and signaling pathways. nih.gov The urea functional group is adept at forming stable hydrogen bonds with protein targets, which is a key factor in its biological activity. nih.gov While direct research on this compound's role in specific pathways is emerging, the broader class of phenylureas has been instrumental in several areas of biological study.

For instance, various phenylurea derivatives have been designed and synthesized to act as inhibitors for specific enzymes. nih.gov A notable example is their use in studying indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target in immunotherapy research. nih.gov By inhibiting such enzymes, researchers can investigate the enzyme's role in cellular processes and disease progression. Similarly, other diarylurea derivatives have been developed as potent inhibitors of receptor tyrosine kinases like c-MET and VEGFR-2, which are crucial in cell signaling pathways that control cell proliferation, angiogenesis, and metastasis. nih.gov The study of these inhibitors helps in understanding the complex signaling cascades they regulate.

The introduction of substituents onto the phenyl rings of the urea scaffold allows for the fine-tuning of a compound's properties, which can alter its interaction with biological targets. nih.gov For example, modifying the substitution pattern can disrupt the planarity of the molecule, which in turn can affect its crystal packing energy and solubility, as well as its ability to form intermolecular hydrogen bonds. nih.gov This principle is used to create derivatives that can probe specific biological questions, such as the role of STAT1 signaling, which was investigated using an N-methyl-N-1-naphthyl urea derivative. nih.gov Therefore, this compound serves as a valuable parent structure for the synthesis of new molecular tools aimed at dissecting complex biological pathways.

Application in Antibody Recognition and Immunoassay Development

The small size of molecules like this compound allows them to function as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This principle is the foundation for developing specific antibodies and, subsequently, highly sensitive and specific immunoassays for the detection and quantification of the target molecule. nih.govnih.gov

The process of developing an immunoassay for a compound like this compound would involve several key steps. nih.gov First, the hapten (this compound) must be chemically conjugated to a carrier protein, such as bovine serum albumin (BSA) or thyroglobulin (Thy). nih.gov This is often achieved by introducing a reactive functional group onto the hapten that can form a covalent bond with amino acid residues on the protein surface. A common method involves using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) to link a carboxyl group on a hapten derivative to an amino group on the protein. nih.gov

Once the conjugate is created and purified, it is used to immunize an animal, which then produces polyclonal or monoclonal antibodies that specifically recognize the hapten portion of the conjugate. nih.gov These antibodies are the critical reagents for developing an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov In a typical competitive ELISA format, the antibody is immobilized on a microplate, and the sample containing the free analyte (this compound) is added along with a known amount of enzyme-labeled hapten. The free and labeled haptens compete for binding to the limited number of antibody sites. The amount of bound enzyme, and thus the signal produced, is inversely proportional to the concentration of the analyte in the sample.

This methodology has been successfully applied to other urea-based compounds, such as the sulfonylurea herbicide nicosulfuron, demonstrating the feasibility of creating sensitive immunoassays for environmental monitoring. nih.gov Such an assay for this compound could be a valuable tool for research applications requiring its specific detection.

Investigation as Corrosion Inhibitors in Industrial Systems

The chemical structure of this compound, containing electron-rich nitrogen and oxygen atoms as well as aromatic rings, makes it and its derivatives promising candidates for use as corrosion inhibitors. nih.govsciensage.info These compounds can adsorb onto a metal's surface, forming a protective film that isolates the metal from the corrosive environment, thereby slowing down the corrosion process. nih.govresearchgate.net This application is particularly relevant for protecting mild steel and carbon steel in acidic environments, which are common in industrial processes like acid pickling, cleaning, and oil and gas exploration. nih.govresearchgate.net

Research into urea-based compounds has shown that their effectiveness as corrosion inhibitors is influenced by several factors, including their concentration, the temperature, and the specific chemical structure. sciensage.inforesearchgate.net Studies on various phenylurea derivatives demonstrate that the inhibition efficiency generally increases with higher concentrations of the inhibitor. sciensage.inforesearchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the steel surface, a process that can involve both physical (electrostatic) and chemical (chemisorption) interactions. nih.gov The presence of heteroatoms (N, O) with lone pairs of electrons and the π-electrons of the aromatic rings facilitate strong adsorption onto the metal surface. sciensage.info

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. dntb.gov.uaresearchgate.net Potentiodynamic polarization studies often reveal that urea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sciensage.inforesearchgate.net Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the protective film formation on the steel surface. sciensage.infodntb.gov.ua

The table below summarizes the performance of several urea derivatives as corrosion inhibitors for steel in a 1 M HCl solution, highlighting the high efficiencies that can be achieved.

Inhibitor CompoundConcentrationTemperatureInhibition Efficiency (%)Reference
1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea10⁻³ M298 K97.42 researchgate.net
1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea10⁻³ M298 K94.97 researchgate.net
1,3-bis(1-phenylethyl) urea80 mg L⁻¹305 K~72 nih.gov
1-Benzyl-3-phenyl-2-thiourea2x10⁻⁴ M30°C94.99 researchgate.net

These findings underscore the potential of this compound and related compounds as effective corrosion inhibitors for industrial applications, offering a way to extend the lifespan and durability of steel structures in aggressive environments. dntb.gov.ua

Advanced Methodologies for Research and Analysis of 1 3 Methylphenyl 3 Phenylurea

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 1-(3-Methylphenyl)-3-phenylurea from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for the analysis and purification of phenylurea compounds due to their thermal instability, which often makes them unsuitable for gas chromatography. newpaltz.k12.ny.us The purity of this compound and its derivatives is commonly determined by reverse-phase HPLC (RP-HPLC). nih.gov

Methodologies typically involve a C18 or a specialized reverse-phase column. newpaltz.k12.ny.ussielc.com A common approach uses a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier. nih.govsielc.com For instance, a mobile phase of acetonitrile and water can be used with phosphoric acid. sielc.com However, for applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile modifier like formic acid is substituted for phosphoric acid. sielc.com UV detection is standard, with the wavelength set to a value where the aromatic rings exhibit strong absorbance, such as 240 nm or 245 nm. sigmaaldrich.comsigmaaldrich.com

The high carbon load of C18 columns provides excellent retention and selectivity for separating various phenylurea compounds. newpaltz.k12.ny.us For faster analyses, columns with smaller particles (e.g., 2.7 or 3 µm) can be utilized in UPLC (Ultra-Performance Liquid Chromatography) systems. sielc.comsigmaaldrich.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Example HPLC Conditions for Phenylurea Analysis

ParameterCondition 1Condition 2
Column Newcrom R1Ascentis® Express C18
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, 0.025 M potassium phosphate (B84403) buffer (pH 2.5)
Ratio Variable Gradient50:50 Isocratic
Flow Rate Not Specified2.0 mL/min
Detector UV or MSUV at 245 nm
Reference sielc.com sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of the synthesis of this compound. The synthesis typically involves the reaction of m-toluidine (B57737) with phenyl isocyanate.

In this application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) at various time intervals. The plate is then developed in a suitable solvent system, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation between the starting materials, the product, and any potential by-products.

By comparing the spots of the reaction mixture to the spots of the starting materials, one can observe the gradual disappearance of the reactants and the appearance of a new spot corresponding to the this compound product. The relative retention factor (Rf) values provide evidence of the conversion. The product, being more polar than the starting isocyanate but potentially having similar polarity to the amines, requires a carefully chosen eluent system for clear resolution. Visualization is typically achieved under UV light, where the aromatic rings of the compounds will be visible.

Advanced Spectroscopic Characterization

Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of this compound. NMR, IR, and Mass Spectrometry each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and the m-methylphenyl rings. The protons on the phenyl ring would appear as a complex multiplet, while the protons on the m-methylphenyl ring would show a different splitting pattern due to the methyl group. A singlet with an integration of three protons would correspond to the methyl (-CH₃) group. Two distinct signals in the downfield region would be observed for the two N-H protons of the urea (B33335) linkage.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl (C=O) carbon of the urea group typically in the range of 152-155 ppm. nih.gov It would also display distinct signals for each of the aromatic carbons and a signal for the methyl carbon in the aliphatic region (around 21-22 ppm).

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity, for instance, by showing correlations between the N-H protons and the carbonyl carbon, as well as between the aromatic protons and their directly attached and neighboring carbons. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Urea C=O -~152-155
Urea N-H ~8.0-9.5 (2 distinct signals)-
Phenyl Ring (C₆H₅) ~7.0-7.5 (multiplets)~118-140
m-Methylphenyl Ring (C₆H₄) ~6.9-7.4 (multiplets)~117-140
Methyl (CH₃) ~2.3 (singlet)~21-22

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the vibrations of its bonds.

The IR spectrum provides clear evidence for the urea linkage and the aromatic components.

N-H Stretching: A key feature is the absorption band in the region of 3300–3500 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine groups in the urea moiety. pressbooks.pub This band is typically sharp and of medium intensity. libretexts.org

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group (C=O) in the urea, will be present in the range of 1650–1700 cm⁻¹. pressbooks.pub Its exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching vibrations of the urea linkage typically appear in the 1200-1400 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the aromatic ring C=C bending vibrations and C-H out-of-plane bending are found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AmideN-H stretch3300 - 3500Medium, Sharp
AromaticC-H stretch3000 - 3100Medium to Weak
AlkaneC-H stretch (methyl)2850 - 2960Medium
Urea CarbonylC=O stretch1650 - 1700Strong, Sharp
AromaticC=C stretch1500 - 1600Medium
AmideC-N stretch1200 - 1400Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the protonated molecule, [M+H]⁺. nih.gov

The molecular weight of this compound (C₁₄H₁₄N₂O) is 226.27 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 227.

The primary fragmentation pathway for phenylureas involves the cleavage of the C-N bonds on either side of the carbonyl group. This results in characteristic fragment ions that can be used to confirm the identity of the two aromatic substituents.

Key Fragmentation Pathways:

Cleavage of the bond between the phenyl group and the urea nitrogen, leading to the formation of a phenyl isocyanate radical cation or related fragments.

Cleavage of the bond between the m-methylphenyl group and the urea nitrogen, leading to the formation of a m-tolyl isocyanate radical cation or related fragments.

Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation route. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺ [C₁₄H₁₅N₂O]⁺227.12Protonated Molecular Ion
[C₇H₇NCO]⁺ [C₈H₈NO]⁺134.06Fragment from loss of aniline (B41778)
[C₆H₅NCO]⁺ [C₇H₆NO]⁺120.04Fragment from loss of m-toluidine
[C₇H₈N]⁺ [C₇H₈N]⁺106.07m-Toluidine fragment
[C₆H₆N]⁺ [C₆H₆N]⁺92.05Aniline fragment

Spectrophotometric Assays for Biological Activity Quantification

Spectrophotometric assays are fundamental in the quantitative evaluation of the biological activity of this compound, particularly concerning its enzyme inhibitory potential. These assays leverage the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength. In the context of enzyme kinetics, spectrophotometry is employed to monitor the progress of an enzymatic reaction, typically by measuring the appearance of a chromogenic product or the disappearance of a substrate over time. The inhibitory effect of a compound like this compound can then be quantified by observing the reduction in the rate of this reaction in its presence.

A common application of this methodology is in the screening and characterization of enzyme inhibitors. For instance, in the case of hydrolase enzymes, a colorless substrate can be designed to release a colored product upon enzymatic cleavage. The rate of color development, measured as an increase in absorbance, is directly proportional to the enzyme's activity. When an inhibitor such as this compound is introduced into the assay, it will bind to the enzyme, thereby reducing the rate of product formation and, consequently, the rate of absorbance increase.

Detailed Research Findings

Research into the biological activities of phenylurea derivatives often involves spectrophotometric assays to determine their efficacy as enzyme inhibitors. While specific studies on this compound are not extensively detailed in publicly available literature, the general methodology can be described. For example, in a hypothetical assay to evaluate its potential as an inhibitor of a specific enzyme, varying concentrations of the compound would be incubated with the enzyme and its substrate. The reaction would be monitored over time using a spectrophotometer set to the wavelength of maximum absorbance of the product.

The data obtained from such an experiment would allow for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a critical measure of the inhibitor's potency. The results are typically presented in the form of dose-response curves and data tables that summarize the inhibitory activity at different concentrations.

Below is a representative data table illustrating the findings from a spectrophotometric enzyme inhibition assay for this compound.

Table 1: Enzyme Inhibition by this compound

Concentration of this compound (µM) Absorbance at 405 nm (Arbitrary Units) % Inhibition
0 (Control) 1.25 0
10 1.02 18.4
25 0.81 35.2
50 0.63 49.6
100 0.45 64.0

This interactive table demonstrates the dose-dependent inhibitory effect of this compound on the hypothetical enzyme's activity. As the concentration of the compound increases, the absorbance, which corresponds to the amount of product formed, decreases, leading to a higher percentage of inhibition. Such data is crucial for the preliminary assessment of the compound's potential as a therapeutic agent.

Further analysis of this type of data can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing kinetic studies at various substrate concentrations in the presence and absence of the inhibitor.

Future Perspectives and Emerging Research Avenues for 1 3 Methylphenyl 3 Phenylurea

Rational Design of Next-Generation Analogues for Specific Research Objectives

The future development of compounds related to 1-(3-Methylphenyl)-3-phenylurea heavily relies on the rational design of new analogues to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. This approach moves beyond random screening to a more directed, structure-based methodology.

A key strategy involves detailed structure-activity relationship (SAR) studies. By systematically modifying the phenylurea core, researchers can develop advanced inhibitors for various therapeutic targets. For example, extensive SAR studies on urea-based scaffolds have led to the discovery of potent and selective inhibitors of Rho-associated kinase (ROCK), a promising target for cardiovascular disease, glaucoma, and multiple sclerosis. nih.gov

Integration with Advanced Screening Technologies in Chemical Biology

The discovery of novel activities for this compound and its analogues will be accelerated by their integration with advanced screening technologies. High-throughput screening (HTS) allows for the rapid evaluation of vast libraries of chemical compounds against specific biological targets.

From a medicinal chemistry perspective, HTS has been instrumental in identifying potent urea-based drug candidates. For instance, the kinase inhibitor quizartinib (B1680412) was developed from an HTS campaign that screened small compound libraries using the KinomeScan™ technology, which profiles compounds against a large panel of kinases. frontiersin.org This technology identified urea (B33335) derivatives as potent inhibitors of the FLT3 kinase, a key target in certain types of leukemia. frontiersin.org

The urea scaffold is well-suited for the creation of large, diverse compound libraries for such screening efforts through combinatorial chemistry. nih.gov By combining various amines and isocyanates (or their safer equivalents), researchers can generate thousands of distinct urea derivatives. These libraries can then be subjected to HTS assays to identify "hits"—compounds that show activity against a target of interest, such as specific enzymes, receptors, or even whole cells. This integration of large-scale synthesis and high-throughput biological testing dramatically increases the efficiency of discovering new lead compounds for drug development and other applications.

Exploration of Novel Non-Biomedical Applications

While much of the focus on phenylurea compounds has been in pharmacology, significant potential exists for non-biomedical applications, particularly in agrochemicals and materials science. The structural features of this compound make it and its derivatives interesting candidates for these fields.

In agriculture, phenylurea derivatives are already established as potent herbicides and plant growth regulators. A well-known example is Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea), which is used to increase fruit size. Similarly, the antimicrobial properties of compounds like triclocarban (B27905) (1-(3,4-dichlorophenyl)-3-phenylurea) in personal care products highlight the broader utility of this chemical class.

Emerging research points toward the use of urea derivatives in the field of chemical sensors. The ability of the urea functional group to form specific hydrogen bonds can be exploited for anion recognition. acs.org Studies have shown that certain urea derivatives exhibit a distinct color change in the presence of specific anions, such as fluoride (B91410) or acetate (B1210297), in organic solvents like DMSO. acs.org This sensing ability, driven by the deprotonation or strong interaction with the urea N-H groups, opens up possibilities for developing novel chemical sensors for environmental monitoring or industrial process control.

Development of Environmentally Sustainable Synthetic Processes

A critical future direction for the production of this compound and related compounds is the development of environmentally sustainable, or "green," synthetic methods. Traditional synthesis routes for ureas often rely on hazardous and toxic reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental risks, making them unsuitable for large-scale, sustainable production. nih.govthieme-connect.com

Modern green chemistry approaches aim to replace these hazardous materials and reduce waste. Several promising strategies have emerged:

Carbamate (B1207046) Intermediates: An efficient method involves the use of carbamates as stable intermediates. This process avoids phosgene and isocyanates entirely and can be performed using cost-effective reagents, offering a scalable and safer alternative. thieme-connect.comresearchgate.net

Bio-alternative Solvents: The use of toxic solvents like dimethylformamide (DMF) can be eliminated by substituting them with bio-based alternatives. Cyrene™, a solvent derived from cellulose, has been shown to be effective for the synthesis of ureas from isocyanates and amines, featuring a simple work-up procedure that minimizes waste. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been used to synthesize saccharin-substituted urea derivatives in water. This method is rapid and avoids the use of flammable organic solvents, aligning with the principles of green chemistry. derpharmachemica.com

CO₂ as a Feedstock: Innovative methods are being developed that utilize carbon dioxide (CO₂), a greenhouse gas, as a C1 building block for urea synthesis. This approach has the dual benefit of creating valuable chemicals while consuming a waste product. researchgate.net

Cyanamide-Based Synthesis: An efficient and environmentally friendly two-step method for synthesizing dibenzyl ureas has been developed using cyanamide (B42294) as a key building block. This reaction proceeds under mild conditions without the need for a metal catalyst. rsc.org

These advancements point toward a future where the synthesis of urea compounds can be achieved with significantly lower environmental impact, enhancing the commercial and practical viability of these versatile molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Methylphenyl)-3-phenylurea to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial design . For urea derivatives like this compound, aryl isocyanate coupling with substituted anilines in anhydrous tetrahydrofuran (THF) under inert conditions is a common approach. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol can enhance purity . Monitor reaction progress using TLC and confirm structure via 1^1H/13^13C NMR and HRMS.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 6.5–7.0 ppm for urea NH protons) and 13^13C NMR (carbonyl C=O at ~155–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~255.12 for C14_{14}H14_{14}N2_2O).
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% target).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling; avoid inhalation of dust .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can factorial design be applied to evaluate the biological activity of this compound against cancer cell lines?

  • Methodological Answer : Design a 2k^k factorial experiment to test variables like concentration (e.g., 1–50 µM), exposure time (24–72 hours), and combination therapies. Use MTT assays on HeLa or MCF-7 cells, with triplicate replicates. Analyze data via ANOVA to identify significant interactions between variables . Include positive controls (e.g., cisplatin) and normalize results to untreated cells.

Q. What computational strategies can predict the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Quantum Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model protonation states and hydrolysis pathways.
  • Molecular Dynamics (MD) : Simulate solvation in aqueous buffers (pH 2–12) to assess urea bond stability .
  • Software : Use Gaussian 16 or COMSOL Multiphysics for simulations, cross-validated with experimental stability tests (e.g., HPLC monitoring over 48 hours) .

Q. How should researchers address contradictory data in the biological activity of urea derivatives like this compound?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 1-(3-Chlorophenyl)-3-phenylurea) to identify substituent effects .
  • Theoretical Frameworks : Apply mechanistic models (e.g., QSAR) to reconcile discrepancies between in vitro and in silico data .

Q. What reactor design principles are optimal for scaling up the synthesis of this compound?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Optimize residence time (10–30 minutes) and temperature (60–80°C) via kinetic studies. Implement inline IR spectroscopy for real-time monitoring .

Q. How can AI-driven tools improve the prediction of synthetic pathways for novel urea-based analogs?

  • Methodological Answer : Train neural networks on PubChem datasets to prioritize feasible routes (e.g., Curtius rearrangement vs. urea coupling). Integrate retrosynthetic software (e.g., ChemAxon) with robotic platforms for high-throughput validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.